molecular formula C17H15NO B15161340 6-(Benzyloxy)naphthalen-2-amine CAS No. 143584-54-7

6-(Benzyloxy)naphthalen-2-amine

Cat. No.: B15161340
CAS No.: 143584-54-7
M. Wt: 249.31 g/mol
InChI Key: BQXGQOAJACEXGX-UHFFFAOYSA-N
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Description

6-(Benzyloxy)naphthalen-2-amine is an organic compound that belongs to the class of naphthylamines This compound is characterized by a naphthalene ring substituted with a benzyloxy group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)naphthalen-2-amine typically involves the introduction of the benzyloxy group to the naphthalene ring followed by the introduction of the amine group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives .

Scientific Research Applications

6-(Benzyloxy)naphthalen-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-amine: A simpler analogue without the benzyloxy group.

    6-(Methoxy)naphthalen-2-amine: Similar structure with a methoxy group instead of a benzyloxy group.

    6-(Benzyloxy)naphthalen-1-amine: Isomer with the amine group at the 1-position.

Uniqueness

6-(Benzyloxy)naphthalen-2-amine is unique due to the presence of both the benzyloxy and amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogues .

Properties

CAS No.

143584-54-7

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

6-phenylmethoxynaphthalen-2-amine

InChI

InChI=1S/C17H15NO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12,18H2

InChI Key

BQXGQOAJACEXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

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